![molecular formula C16H10ClNO2 B2499184 (4E)-4-(4-Chlorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one CAS No. 57427-86-8](/img/structure/B2499184.png)
(4E)-4-(4-Chlorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one
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Overview
Description
Chemical Reactions Analysis
Oxazoles can participate in various chemical reactions, including electrophilic and nucleophilic substitutions, depending on their substitution pattern and reaction conditions. The specific reactivity of “(4E)-4-(4-Chlorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one” would depend on its exact molecular structure .Scientific Research Applications
- Application : 4-(4-Chloro-benzylidene)-2-phenyl-4H-oxazol-5-one has been investigated for its NLO properties. Its low UV cut-off wavelength makes it suitable for frequency-doubling lasers in the visible range .
- Application : 4-(4-Chloro-benzylidene)-2-phenyl-4H-oxazol-5-one has demonstrated photoprotective capacities and antioxidant activity. It can be used in sunscreen formulations .
- Application : This compound has shown growth inhibition at sub-micromolar concentrations in human erythroleukemia (K562) and melanoma (Colo-38) cells .
- Application : Single crystals of 4-(4-Chloro-benzylidene)-2-phenyl-4H-oxazol-5-one have been grown from acetone solution. These crystals exhibit nonlinear optical behavior .
- Application : The compound’s thermal stability was examined using TG/DTA. Pure 4-(4-Chloro-benzylidene)-2-phenyl-4H-oxazol-5-one remains stable up to 103.60°C, while La3±doped crystals remain stable up to 117°C .
Nonlinear Optical Materials (NLO)
Photoprotective Agents and Antioxidants
Antiproliferative Activity in Cancer Treatment
Crystal Growth and Nonlinear Optical Materials
Thermal Stability Studies
Surface Roughness Analysis
Safety and Hazards
Future Directions
properties
IUPAC Name |
(4E)-4-[(4-chlorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO2/c17-13-8-6-11(7-9-13)10-14-16(19)20-15(18-14)12-4-2-1-3-5-12/h1-10H/b14-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMDOGQJFLVZEJ-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)Cl)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C/C3=CC=C(C=C3)Cl)/C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-4-(4-Chlorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one |
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